molecular formula C12H19NO3 B12093547 tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate

tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate

Cat. No.: B12093547
M. Wt: 225.28 g/mol
InChI Key: RYOAUCXCMVLSET-SECBINFHSA-N
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Description

tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a piperidine ring with a vinyl group and a tert-butyl ester, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl alcohol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . This reaction proceeds under controlled temperature conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the piperidine ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring, vinyl group, and tert-butyl ester. This combination provides a distinct reactivity profile and makes it a valuable intermediate in various chemical and biological applications.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (2S)-2-ethenyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1

InChI Key

RYOAUCXCMVLSET-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C=C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C=C

Origin of Product

United States

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